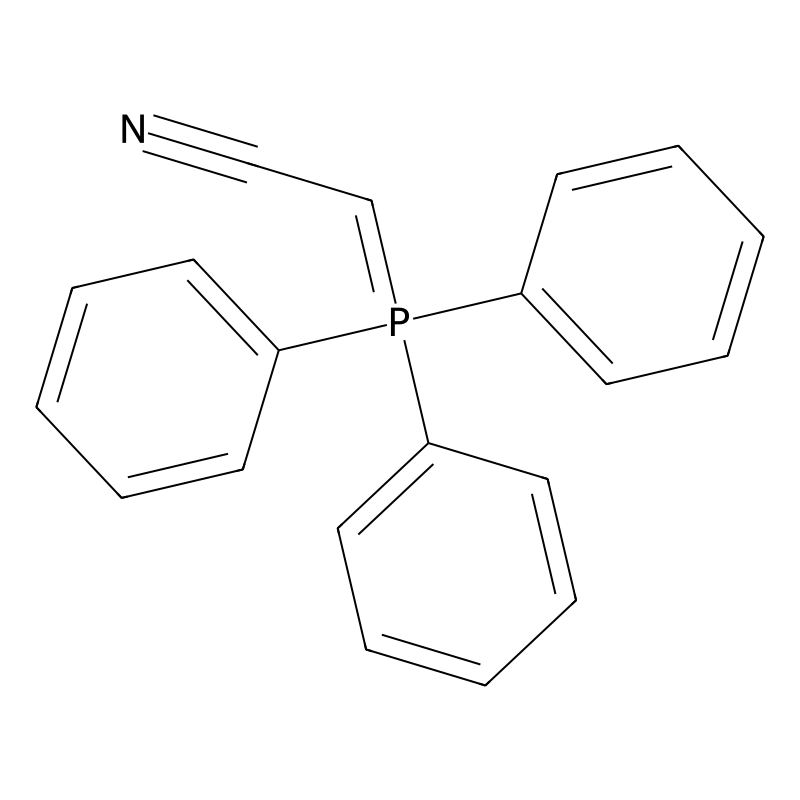

(Triphenylphosphoranylidene)acetonitrile

Content Navigation

Researchers using Horner-Wadsworth-Emmons reagents for cyanomethylenation often face racemization or protecting group cleavage due to strong bases. (Triphenylphosphoranylidene)acetonitrile eliminates these risks with neutral-condition Wittig olefination.

- Operates without exogenous strong bases - prevents epimerization of α-chiral centers and protects acid-labile groups (Fmoc, acetates).

- High E-selectivity minimizes costly chromatographic removal of Z-isomer.

- Stable, free-flowing solid; ambient storage and shipping.

Ideal for base-sensitive API intermediate synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(Triphenylphosphoranylidene)acetonitrile is a highly stable, isolable Wittig reagent (phosphonium ylide) primarily procured for the direct, one-step conversion of aldehydes and ketones into α,β-unsaturated nitriles [1]. As a resonance-stabilized ylide, it features a cyano group conjugated with the carbanion, which allows it to be handled as a free-flowing solid and deployed in olefination reactions without the need for exogenous strong bases . In industrial and pharmaceutical synthesis, it is highly valued for its ability to operate under neutral conditions—often requiring only ambient temperature in halocarbons or mild heating in aromatic solvents—making it the reagent of choice for base-sensitive or easily epimerizable substrates. Its predictable E-selectivity and compatibility with a wide range of functional groups establish it as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

While the Horner-Wadsworth-Emmons (HWE) reagent diethyl (cyanomethyl)phosphonate performs the same net cyanomethylenation, it is not a drop-in procurement substitute [1]. HWE reagents mandate the use of strong, moisture-sensitive bases (such as potassium tert-butoxide or sodium hydride) and often require cryogenic cooling (e.g., -14 °C to 0 °C) to control the highly reactive carbanion and prevent substrate degradation [2]. Substituting (triphenylphosphoranylidene)acetonitrile with its HWE counterpart in base-sensitive environments frequently leads to lactone ring-opening, racemization of adjacent stereocenters, or degradation of sensitive protecting groups. Furthermore, attempting to substitute the isolable ylide with its precursor salt, (cyanomethyl)triphenylphosphonium bromide, reintroduces the need for in situ base generation, negating the primary process advantage of neutral-condition olefination and increasing batch-to-batch variability [3].

References

- [1] Chemistry of polyenic and polyynic compounds, Bulletin of the Academy of Sciences of the USSR, 1967.

- [2] US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors, US Patent, 2013.

- [3] Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides, J. Org. Chem., 2021.

No Strong Base or Cryogenic Cooling

Process chemistry evaluations contrasting (triphenylphosphoranylidene)acetonitrile with diethyl (cyanomethyl)phosphonate highlight a stark difference in operational requirements. The stabilized Wittig reagent achieves complete conversion of aldehydes to α,β-unsaturated nitriles in neutral solvents (e.g., dichloromethane at 20 °C or toluene at reflux) without any added base [1]. In contrast, the HWE comparator strictly requires stoichiometric amounts of strong bases like potassium tert-butoxide and is typically run at cryogenic temperatures (-14 °C to 0 °C) to manage the exotherm and prevent side reactions [2]. This base-free profile prevents the degradation of base-labile moieties and eliminates the need for specialized cryogenic reactor setups during scale-up.

| Evidence Dimension | Reagent activation requirements |

| Target Compound Data | Base-free, neutral conditions (20 °C to reflux) |

| Comparator Or Baseline | Diethyl (cyanomethyl)phosphonate requires strong base (KOtBu) and cryogenic cooling (-14 °C) |

| Quantified Difference | 100% elimination of strong base and sub-zero cooling requirements |

| Conditions | Cyanomethylenation of complex aldehydes/ketones |

Procuring the stabilized ylide allows manufacturers to bypass costly cryogenic cooling and avoid handling hazardous strong bases, directly lowering scale-up costs and improving safety.

High E-Selectivity from Stabilized Ylide

The presence of the electron-withdrawing cyano group stabilizes the ylide intermediate, fundamentally altering the transition state of the Wittig reaction compared to non-stabilized analogs. When reacting with aldehydes, (triphenylphosphoranylidene)acetonitrile highly favors the semi-puckered transition state, leading predominantly to the trans-oxaphosphetane and subsequently the E-alkene isomer [1]. While non-stabilized ylides typically yield Z-alkenes or complex E/Z mixtures requiring extensive chromatographic separation, the stabilized cyano-ylide reliably delivers high E/Z ratios under thermodynamic control.

| Evidence Dimension | Stereochemical outcome (E/Z ratio) |

| Target Compound Data | High E-selectivity (>90:10 typical) |

| Comparator Or Baseline | Non-stabilized ylides yield predominantly Z-alkenes or near 50:50 mixtures |

| Quantified Difference | Shift from Z-preference to strong E-preference |

| Conditions | Standard Wittig olefination with aliphatic or aromatic aldehydes |

High E-selectivity minimizes product loss during downstream purification, making this compound essential for APIs where only the E-isomer is biologically active.

Direct Addition vs. In Situ Generation

A critical procurement decision lies between purchasing the pre-formed ylide, (triphenylphosphoranylidene)acetonitrile, versus its precursor salt, (cyanomethyl)triphenylphosphonium bromide. The pre-formed ylide is an isolable, stable solid that can be added directly to the reaction vessel in a single unit operation . Conversely, using the precursor salt requires an additional in situ deprotonation step with an external base (e.g., triethylamine or alkoxides) prior to substrate addition, which can lead to incomplete ylide generation or unwanted side reactions with the substrate [1]. The direct use of the stabilized ylide guarantees exact stoichiometry and simplifies the process workflow.

| Evidence Dimension | Number of process steps for ylide deployment |

| Target Compound Data | 1 step (direct addition of stable solid) |

| Comparator Or Baseline | (Cyanomethyl)triphenylphosphonium bromide requires 2 steps (in situ base deprotonation + addition) |

| Quantified Difference | Elimination of 1 unit operation and associated base handling |

| Conditions | Bench-scale and pilot-scale Wittig reactions |

Reducing unit operations decreases batch cycle times, lowers the risk of stoichiometric errors, and simplifies the bill of materials by removing the need for an external base.

One-Pot Dehydrogenative Coupling

Recent advancements in sustainable synthesis demonstrate that (triphenylphosphoranylidene)acetonitrile is highly compatible with transition-metal-catalyzed dehydrogenative coupling protocols. Under iron catalysis, primary alcohols can be directly coupled with the stabilized ylide to yield the corresponding α,β-unsaturated nitriles in up to 94% yield with 100% E-selectivity, completely bypassing the need to pre-oxidize and isolate the intermediate aldehyde [1]. This direct reactivity from the alcohol oxidation state is highly efficient and relies on the ylide's stability under the catalytic dehydrogenation conditions, a feat difficult to achieve with highly basic HWE reagents that would interfere with the metal catalyst.

| Evidence Dimension | Synthetic route efficiency |

| Target Compound Data | 1-pot conversion from alcohol to alkene (up to 94% yield) |

| Comparator Or Baseline | Traditional Wittig route requires 2 distinct steps (oxidation, isolation, then olefination) |

| Quantified Difference | Elimination of the intermediate aldehyde isolation step |

| Conditions | Iron-catalyzed dehydrogenative coupling at elevated temperatures |

Procuring a reagent compatible with tandem oxidation-olefination protocols allows R&D teams to design greener, shorter synthetic routes with higher overall throughput.

Base-Sensitive API Synthesis

(Triphenylphosphoranylidene)acetonitrile is the optimal choice for introducing a cyanomethylene group into highly functionalized, base-sensitive API precursors. Because it operates under neutral conditions without exogenous strong bases, it prevents the racemization of alpha-chiral centers and the cleavage of sensitive protecting groups (such as Fmoc or acetate esters) that would otherwise be destroyed by Horner-Wadsworth-Emmons reagents [1].

Stereoselective E-Alkene Manufacturing

In industrial applications where the trans (E) geometry of an α,β-unsaturated nitrile is required for downstream cyclization or cross-coupling, this stabilized ylide is highly preferred. Its inherent thermodynamic preference for the E-isomer minimizes the formation of the unwanted Z-isomer, drastically reducing the need for costly and solvent-intensive chromatographic separations at scale [2].

One-Pot Tandem Reactions

For advanced process chemistry aiming to reduce unit operations, this compound is uniquely suited for tandem dehydrogenative coupling reactions. Its stability allows it to be combined with primary alcohols and transition-metal catalysts in a single reactor, generating the reactive aldehyde in situ and immediately trapping it to form the nitrile product, thereby avoiding the isolation of unstable aldehyde intermediates [3].

References

- [1] US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors, US Patent, 2013.

- [2] Design and Synthesis of Butadiene Substrates for Organocatalytic Transformations, Maynooth University Research Archive Library, 2018.

- [3] Iron-Catalyzed Dehydrogenative Coupling of Alcohols and Thiols with Wittig Reagents, ChemRxiv, 2026.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types